molecular formula C12H13ClF3NO3S B492579 4-chloro-N-(tetrahydro-2-furanylmethyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 667912-44-9

4-chloro-N-(tetrahydro-2-furanylmethyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No. B492579
CAS RN: 667912-44-9
M. Wt: 343.75g/mol
InChI Key: YPHGRBAAQQEBGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(tetrahydro-2-furanylmethyl)-3-(trifluoromethyl)benzenesulfonamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by its chemical name, TAK-659, and has been the subject of numerous studies exploring its synthesis, mechanism of action, and potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of 4-chloro-N-(tetrahydro-2-furanylmethyl)-3-(trifluoromethyl)benzenesulfonamide involves the inhibition of a protein called Bruton's tyrosine kinase (BTK). BTK is an important signaling molecule that plays a critical role in the development and function of B cells. By inhibiting BTK, TAK-659 can disrupt the signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects
Studies have shown that 4-chloro-N-(tetrahydro-2-furanylmethyl)-3-(trifluoromethyl)benzenesulfonamide has a range of biochemical and physiological effects. In addition to its anti-tumor activity, TAK-659 has been shown to have anti-inflammatory and immunosuppressive effects. These effects may make TAK-659 a useful therapeutic agent for the treatment of autoimmune diseases and other inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-chloro-N-(tetrahydro-2-furanylmethyl)-3-(trifluoromethyl)benzenesulfonamide in lab experiments is its potency and specificity. TAK-659 has been shown to be highly effective in inhibiting BTK, which makes it a valuable tool for studying the role of BTK in various biological processes. However, one limitation of using TAK-659 is its potential toxicity. Studies have shown that TAK-659 can cause adverse effects in some animal models, which may limit its use in certain types of experiments.

Future Directions

There are many potential future directions for research on 4-chloro-N-(tetrahydro-2-furanylmethyl)-3-(trifluoromethyl)benzenesulfonamide. One area of research that holds promise is the development of new therapeutic agents based on the structure of TAK-659. Researchers are also exploring the potential of TAK-659 as a tool for studying the role of BTK in various biological processes. Additionally, studies are being conducted to further elucidate the biochemical and physiological effects of TAK-659, and to identify potential applications in the treatment of autoimmune diseases and other inflammatory conditions.

Synthesis Methods

The synthesis of 4-chloro-N-(tetrahydro-2-furanylmethyl)-3-(trifluoromethyl)benzenesulfonamide involves a series of chemical reactions that require specialized knowledge and equipment. One of the most common methods for synthesizing this compound involves the use of a palladium-catalyzed coupling reaction between a chlorinated benzenesulfonamide and a tetrahydrofuran derivative. This method has been shown to be effective in producing high yields of TAK-659 with a high degree of purity.

Scientific Research Applications

4-chloro-N-(tetrahydro-2-furanylmethyl)-3-(trifluoromethyl)benzenesulfonamide has been the subject of numerous studies exploring its potential applications in scientific research. One of the most promising areas of research involves the compound's potential as a therapeutic agent for the treatment of cancer. Studies have shown that TAK-659 has potent anti-tumor activity and can induce apoptosis in cancer cells.

properties

IUPAC Name

4-chloro-N-(oxolan-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClF3NO3S/c13-11-4-3-9(6-10(11)12(14,15)16)21(18,19)17-7-8-2-1-5-20-8/h3-4,6,8,17H,1-2,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPHGRBAAQQEBGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNS(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClF3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(tetrahydro-2-furanylmethyl)-3-(trifluoromethyl)benzenesulfonamide

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